molecular formula C19H19NO2S3 B2633355 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide CAS No. 1797300-48-1

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide

Cat. No.: B2633355
CAS No.: 1797300-48-1
M. Wt: 389.55
InChI Key: UJHQRYMFPRBYBP-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide is a complex organic compound featuring a benzamide core with ethylsulfanyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylthiol, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethylsulfanyl and thiophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide
  • 2-(ethylsulfanyl)-N-({5-[methoxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide
  • 2-(ethylsulfanyl)-N-({5-[hydroxy(furan-3-yl)methyl]furan-2-yl}methyl)benzamide

Uniqueness

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfanyl group provides unique reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-ethylsulfanyl-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12,18,21H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQRYMFPRBYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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